molecular formula C18H21N7O2 B6439702 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole CAS No. 2549038-22-2

5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole

Cat. No.: B6439702
CAS No.: 2549038-22-2
M. Wt: 367.4 g/mol
InChI Key: PQFLVGFMGINFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group at position 3. A pyrrolidine ring is linked via an oxymethyl bridge at position 6 of the pyridazine moiety, which is further connected to a 1-methylimidazole unit through a carbonyl group. Its multi-ring architecture, combining triazole, pyridazine, pyrrolidine, and imidazole motifs, suggests versatility in interacting with biological targets such as enzymes or receptors involved in inflammatory or oncogenic pathways .

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-23-11-19-8-14(23)18(26)24-7-6-12(9-24)10-27-16-5-4-15-20-21-17(13-2-3-13)25(15)22-16/h4-5,8,11-13H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFLVGFMGINFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realm of cancer therapeutics and kinase inhibition.

Structural Overview

This compound can be dissected into several key components:

  • Triazolo-pyridazine core : Known for its diverse biological activities, particularly in targeting kinases.
  • Pyrrolidine moiety : Often associated with enhanced bioavailability and pharmacological properties.
  • Imidazole ring : Commonly found in many bioactive compounds, contributing to their interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The triazolo-pyridazine core is particularly noted for its binding affinity to the active sites of various kinases, inhibiting their activity and modulating critical biochemical pathways essential for cell survival and proliferation.

In Vitro Studies

Recent studies have highlighted the potential cytotoxic effects of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance:

  • Compound 12e , a derivative closely related to our compound of interest, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .

Table 1: Cytotoxicity of Related Compounds

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019--

Case Studies

In a comparative study evaluating the inhibitory effects on the c-Met kinase, compounds similar to our target demonstrated promising results:

  • Compound 12e showed an IC50 value against c-Met kinase of 0.090 μM, comparable to Foretinib . This suggests that derivatives containing the triazolo-pyridazine structure could serve as effective c-Met inhibitors.

Pharmacological Implications

The inhibition of kinases such as c-Met is crucial in cancer therapy due to their role in tumor growth and metastasis. The ability of our compound to inhibit such pathways indicates its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which distinguishes it from related heterocycles. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Unique Aspects
5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole Thiazole ring instead of imidazole; cyclopropyl-triazolo-pyridazine core Antimicrobial, enzyme inhibition Thiazole moiety may enhance solubility and metabolic stability compared to imidazole derivatives
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole Pyrazole substituent; identical pyrrolidine linker Anti-inflammatory, kinase inhibition Pyrazole’s electron-withdrawing properties may alter binding kinetics
5-(Isopropyl)-[1,2,4]triazolo[4,3-b]pyridazine Isopropyl group at position 5; lacks pyrrolidine-imidazole chain Anticancer (e.g., kinase inhibition) Simplified structure with reduced synthetic complexity but lower target selectivity
4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide Benzamide substituent; dimethyl-triazolo-pyridazine core Antitumor (e.g., topoisomerase inhibition) Benzamide group enhances DNA interaction but reduces cell permeability
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid Carboxylic acid-functionalized imidazole; triazolo-pyrazine core Antibacterial, enzyme modulation Carboxylic acid improves solubility but may limit blood-brain barrier penetration

Key Differentiators

Cyclopropyl Group : The cyclopropyl substituent in the target compound likely enhances hydrophobic interactions with target proteins, improving binding affinity compared to phenyl or isopropyl analogs .

Synthetic Complexity : Multi-step synthesis involving oxymethyl bridging and carbonyl coupling increases synthetic challenge but offers modularity for medicinal chemistry optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.